

Compound Profile: PKL-IN-1 at a Glance

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: PKL-IN-1

Cat. No.: S12858698

Get Quote

The following table summarizes the core biochemical data for **PKL-IN-1**, a potent and selective allosteric inhibitor of the liver isoform of pyruvate kinase (PKL) [1].

Property	Detail
Code Name	PKL-IN-1 (also referred to as Compound 12a in primary literature) [2] [1]
Chemical Formula	$C_{12}H_8O_8S$ [1]
Molar Mass	312.25 g/mol [1]
Primary Target	Human Liver Pyruvate Kinase (PKL) [2]
IC ₅₀ (PKL)	0.07 μ M [2] [1]
IC ₅₀ (PKR)	0.18 μ M [1]
Inhibition at 10 μ M	96.6% PKL activity [1]

Research Context and Related Inhibitors

PKL-IN-1 was developed in the context of searching for treatments for **Non-alcoholic Fatty Liver Disease (NAFLD)** / **Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)**, a condition affecting an estimated 25% of the global population for which there are no approved targeted drugs [2] [3].

- **Design Strategy:** This compound is the result of a "**scaffold-hopping**" approach [2]. Researchers started from Urolithin C, a natural allosteric PKL inhibitor, and replaced the core urolithin structure with a **sulfone moiety**, which was found to be highly favorable for potent PKL inhibition [2] [3].
- **Structure-Activity Relationship (SAR):** The presence of **catechol moieties** (hydroxyl groups on the aromatic rings) further enhances inhibitory activity. The most potent inhibitors in this series, including **PKL-IN-1**, achieved nanomolar-range IC_{50} values, rivaling or significantly surpassing the potency of the natural lead compounds [2].
- **Cellular Activity & Challenges:** A key challenge in this field has been designing inhibitors that are not only potent in biochemical assays but also **cell-permeable**. While early sulfone-based inhibitors showed strong activity in cell lysates, their performance in intact liver cell lines was more modest [3]. Subsequent research strategies have focused on improving cellular uptake by incorporating features like fluorine atoms to refine drug-like properties [3].

Experimental Evidence and Validation

The data for **PKL-IN-1** is supported by rigorous experimental methodologies typical of medicinal chemistry research [2]:

- **Enzymatic Activity Assays:** The **IC_{50} values** (the concentration at which 50% inhibition is achieved) are determined by measuring the enzyme's activity in converting phosphoenolpyruvate (PEP) to pyruvate. This is typically done using cell lysates, such as those from the HepG2 liver cell line [2] [3].
- **Structural Biology:** Researchers obtained a **crystal structure** of a related inhibitor complexed with PKL. This provides atomic-level insight into the binding mode and interactions at the allosteric site, which is crucial for rational inhibitor design [2].
- **Cellular Phenotypic Assay:** Beyond enzyme inhibition, the therapeutic goal is to reduce liver fat accumulation. Promising candidates in this series, such as the related **Compound 15e**, were shown to decrease **triacylglycerol (TAG) content** in hepatic cell models, demonstrating a functional downstream effect [3].

Mechanism of Action Pathway

The diagram below illustrates the therapeutic logic and molecular mechanism of **PKL-IN-1** in the context of NAFLD/MAFLD.

This visual workflow summarizes the key logical relationships: in NAFLD/MAFLD, PKL activity drives glycolytic flux, which supplies substrates for fat production (de novo lipogenesis), leading to triglyceride

accumulation in the liver. **PKL-IN-1** acts as an allosteric inhibitor of PKL, with the ultimate therapeutic goal of reducing hepatic fat.

Interpretation and Research Implications

The development of **PKL-IN-1** represents a significant step in preclinical PKL inhibitor research.

- **High Potency:** An IC_{50} of 0.07 μ M indicates **very high potency** for the primary target, making it a valuable chemical probe for studying PKL biology [2] [1].
- **Therapeutic Rationale:** The strategy of inhibiting PKL to treat NAFLD is based on reducing the glycolytic flux that provides carbon backbones for **de novo lipogenesis** (DNL), the process of synthesizing new fats in the liver [4].
- **Research Use:** It is critical to note that **PKL-IN-1** is currently characterized as a tool compound "**for research use only**" and is not approved for human use [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. - PKL - IN _product_DataBase_PeptideDB 1 [peptidedb.com]
2. -based human liver pyruvate kinase Sulfone - Design... inhibitors [pubmed.ncbi.nlm.nih.gov]
3. Discovery of Cell-Permeable Allosteric Inhibitors of Liver ... [mdpi.com]
4. Discovery of therapeutic agents targeting PKLR for NAFLD ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Compound Profile: PKL-IN-1 at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12858698#pkl-in-1-sulfone-based-pkl-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com